molecular formula C7H3F5O B13672803 3,4-Difluoro-5-(trifluoromethyl)phenol CAS No. 238742-87-5

3,4-Difluoro-5-(trifluoromethyl)phenol

Cat. No.: B13672803
CAS No.: 238742-87-5
M. Wt: 198.09 g/mol
InChI Key: RVDRWCCBLQRMJB-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by a phenol group (-OH) substituted with two fluorine atoms at positions 3 and 4 and a trifluoromethyl (-CF₃) group at position 3.

Properties

CAS No.

238742-87-5

Molecular Formula

C7H3F5O

Molecular Weight

198.09 g/mol

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F5O/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2,13H

InChI Key

RVDRWCCBLQRMJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 3,4-dihydroxybenzotrifluoride using a suitable fluorinating agent under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a difluorophenol precursor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Functional Group Variations

The substitution pattern and functional groups significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Molecular Formula CAS Number Key Functional Groups Molecular Weight Source
3,4-Difluoro-5-(trifluoromethyl)phenol C₇H₃F₅O Not explicitly provided Phenol (-OH), -CF₃, -F ~196.09 (calc.) Target compound
3,4-Difluoro-5-(trifluoromethyl)benzoic Acid C₈H₃F₅O₂ 237761-76-1 Carboxylic acid (-COOH), -CF₃, -F 210.08
3,4-Difluoro-5-(trifluoromethyl)aniline C₇H₄F₅N 1803790-37-5 Amine (-NH₂), -CF₃, -F 197.11
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic Acid C₇H₄BF₅O₂ 864759-64-8 Boronic acid (-B(OH)₂), -CF₃, -F 233.08
3-(Difluoromethyl)-5-fluorophenol C₇H₅F₃O 1214333-96-6 Phenol (-OH), -CHF₂, -F 162.11

Key Observations :

  • Acidity: The phenol group in the target compound enhances acidity compared to its aniline (basic) and boronic acid analogs. The benzoic acid derivative is more acidic due to the electron-withdrawing -COOH group .
  • Reactivity: Boronic acid derivatives (e.g., CAS 864759-64-8) are widely used in Suzuki-Miyaura cross-coupling reactions, whereas the phenol and aniline groups are reactive sites for electrophilic substitution or conjugation .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)phenol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F5OC_7H_3F_5O, with a molecular weight of approximately 202.09 g/mol. The presence of multiple fluorine atoms enhances the compound's electron-withdrawing properties, which can significantly influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing effects of the fluorine and trifluoromethyl groups enhance the compound's binding affinity to various biological macromolecules. This increased reactivity can lead to alterations in signaling pathways and metabolic processes within cells.

Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures can act as agonists for G protein-coupled receptors (GPCRs). For instance, studies have shown that trifluoromethyl substitutions can enhance the efficacy of compounds in activating these receptors, which are crucial for various physiological responses .

Antimicrobial and Anticancer Properties

Fluorinated compounds often exhibit significant biological properties, including antimicrobial and anticancer activities. While specific data on this compound is limited, related compounds have demonstrated promising results in preclinical trials:

CompoundActivityReference
4-(trifluoromethyl)phenolAntimicrobial
3,5-DifluorophenolAnticancer

These findings suggest that this compound may possess similar properties.

Case Studies

Case Study 1: In Vitro Studies

In vitro studies have been conducted to assess the effects of fluorinated phenolic compounds on cell viability and proliferation. For example, a study demonstrated that certain trifluoromethyl-substituted phenols could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways . Although direct studies on this compound are lacking, its structural similarity to these active compounds suggests potential for similar effects.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on fluorinated compounds highlighted the significance of fluorine substitution in enhancing drug potency. The inclusion of trifluoromethyl groups was shown to increase the inhibitory activity against specific enzymes involved in metabolic processes . This reinforces the potential utility of this compound in drug development.

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